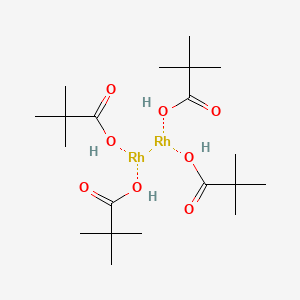
Tetrakis(pentanoato)dirhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(pentanoato)dirhodium: is a coordination compound consisting of two rhodium atoms and four pentanoate (valeric acid) ligands
Synthetic Routes and Reaction Conditions:
Direct Synthesis: this compound can be synthesized by reacting rhodium(II) acetate with pentanoic acid in the presence of a suitable solvent, such as methanol or ethanol, under reflux conditions.
Industrial Production Methods: On an industrial scale, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of unsaturated organic compounds.
Substitution Reactions: The compound can participate in substitution reactions, where it replaces one ligand with another in the coordination complex.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or molecular oxygen, with reaction conditions typically involving mild temperatures and pressures.
Reduction: Hydrogen gas is often used as the reducing agent, with the reaction carried out under an inert atmosphere.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Modified coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Tetrakis(pentanoato)dirhodium is widely used as a catalyst in organic synthesis, particularly in the development of new pharmaceuticals and fine chemicals. Biology: The compound has been studied for its potential use in biological imaging and diagnostics due to its luminescent properties. Medicine: Research is ongoing to explore its application in drug delivery systems and as an antimicrobial agent. Industry: It is employed in the production of various chemicals, including polymers and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through its catalytic activity. The rhodium centers in tetrakis(pentanoato)dirhodium facilitate the activation of substrates, allowing for the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally, the compound interacts with organic molecules to promote their transformation.
Comparison with Similar Compounds
Rhodium(II) octanoate, dimer
Rhodium(II) triphenylacetate, dimer
Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Uniqueness: Tetrakis(pentanoato)dirhodium stands out due to its specific ligand structure, which imparts unique catalytic properties compared to other rhodium-based compounds. Its ability to catalyze a wide range of reactions with high efficiency and selectivity makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C20H40O8Rh2 |
|---|---|
Molecular Weight |
614.3 g/mol |
IUPAC Name |
2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/4C5H10O2.2Rh/c4*1-5(2,3)4(6)7;;/h4*1-3H3,(H,6,7);; |
InChI Key |
YUTHBCMBFOWMGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.CC(C)(C)C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















